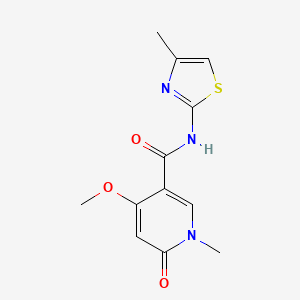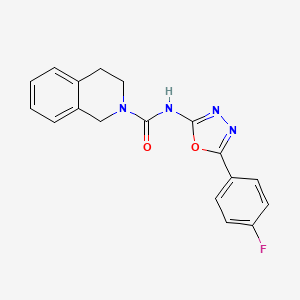
5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide is a useful research compound. Its molecular formula is C28H30N4O4S and its molecular weight is 518.63. The purity is usually 95%.
BenchChem offers high-quality 5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Potential
Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer activities. For instance, novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines, demonstrating moderate to high levels of antitumor activities and suggesting a potential mechanism of action through cell cycle arrest and apoptosis induction in cancer cells (Fang et al., 2016). Another study prepared a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds, which showed strong inhibition of extracellular regulated kinase1/2 (ERK1/2) phosphorylation and demonstrated anticancer activities through apoptosis induction in cancer cells (Zhang et al., 2013).
Antimicrobial and Antifungal Activities
Quinazoline derivatives have also been explored for their antimicrobial and antifungal potentials. A study on heterocycles derived from 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline showed significant antimicrobial activities, presenting a new avenue for the development of antimicrobial agents (Abdel-Mohsen, 2003). Additionally, new 1,2,4-Triazole derivatives were synthesized and showed good to moderate activities against test microorganisms, further expanding the scope of quinazoline and related compounds in antimicrobial research (Bektaş et al., 2007).
Inhibition of Mycobacterium tuberculosis
Research into the treatment of tuberculosis has also benefited from quinazoline derivatives. A series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for their antitubercular activity. These compounds showed promising results as potent inhibitors of Mycobacterium tuberculosis, indicating their potential in tuberculosis treatment strategies (Marvadi et al., 2020).
Dual Inhibition of VEGFR-2 and EGFR Tyrosine Kinases
A study on the synthesis and characterization of a new quinazolinone-based derivative explored its potential as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, key targets in cancer therapy. The compound exhibited potent inhibitory activity and cytotoxicity against several cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-ethylphenylamine with ethyl acetoacetate to form 2-(2-ethylphenylamino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with 2-thiophenemethanamine to form the final product.", "Starting Materials": [ "2-ethylphenylamine", "ethyl acetoacetate", "2-thiophenemethanamine" ], "Reaction": [ "Step 1: Condensation of 2-ethylphenylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(2-ethylphenylamino)-3-oxobutanoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester group in the intermediate using an acid such as hydrochloric acid to form 2-(2-ethylphenylamino)-3-oxobutanoic acid.", "Step 3: Condensation of the intermediate with 2-thiophenemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide." ] } | |
CAS RN |
1223835-99-1 |
Product Name |
5-(1-(2-((2-ethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(thiophen-2-ylmethyl)pentanamide |
Molecular Formula |
C28H30N4O4S |
Molecular Weight |
518.63 |
IUPAC Name |
5-[1-[2-(2-ethylanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(thiophen-2-ylmethyl)pentanamide |
InChI |
InChI=1S/C28H30N4O4S/c1-2-20-10-3-5-13-23(20)30-26(34)19-32-24-14-6-4-12-22(24)27(35)31(28(32)36)16-8-7-15-25(33)29-18-21-11-9-17-37-21/h3-6,9-14,17H,2,7-8,15-16,18-19H2,1H3,(H,29,33)(H,30,34) |
InChI Key |
OAUALIPICGMGKV-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC=CS4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-Methyl-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2572706.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxybenzamide](/img/structure/B2572710.png)
![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2572718.png)
![[1-methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2572719.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide](/img/structure/B2572721.png)
![[(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate](/img/structure/B2572722.png)



![8-{(2E)-2-[4-(benzyloxy)benzylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-2H-purin-2-one](/img/structure/B2572728.png)